

Head-to-Head Comparison of Foscarnet and Maribavir for Resistant CMV

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Compound of Interest

Compound Name: *Foscarnet*

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A Guide for Researchers and Drug Development Professionals

The management of cytomegalovirus (CMV) infections that are resistant or refractory (R/R) to first-line therapies presents a significant challenge in immunocompromised patient populations, particularly transplant recipients. For years, **Foscarnet** has been a cornerstone of treatment for such cases, despite its considerable toxicity profile. The recent approval of maribavir, a novel benzimidazole riboside, offers a new therapeutic avenue. This guide provides an objective, data-driven comparison of **Foscarnet** and maribavir for the treatment of resistant CMV, focusing on their mechanisms of action, efficacy, safety, and resistance profiles.

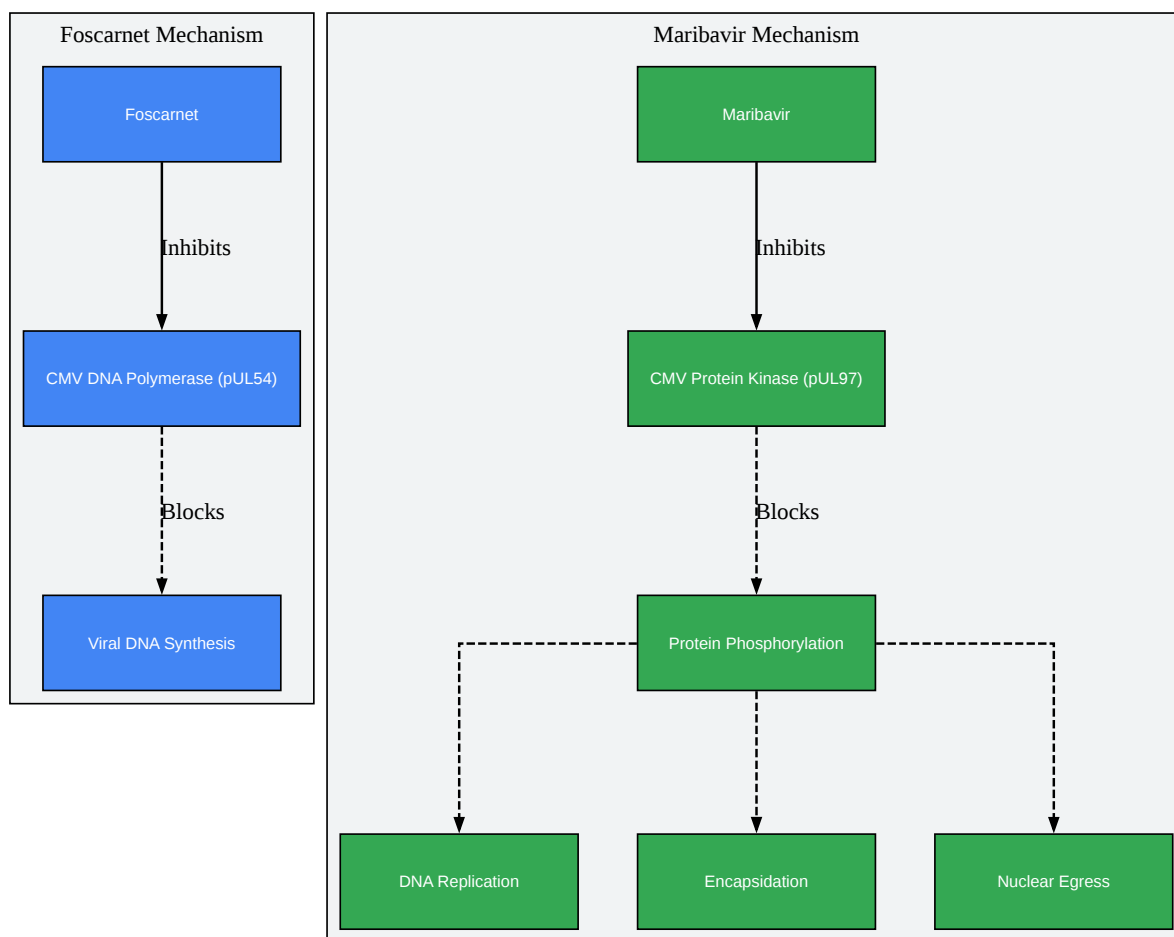
Mechanism of Action: A Tale of Two Targets

Foscarnet and maribavir inhibit CMV replication through distinct mechanisms, a crucial factor in their utility against resistant viral strains.

Foscarnet is a pyrophosphate analog that directly inhibits the viral DNA polymerase, an enzyme encoded by the UL54 gene.^{[1][2][3]} It binds to the pyrophosphate-binding site on the DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.^[1] A key feature of **Foscarnet**'s mechanism is that it does not require intracellular activation by viral or cellular kinases.^{[1][3]}

Maribavir, in contrast, targets the CMV-specific protein kinase pUL97.^{[4][5][6]} It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of pUL97, preventing the

phosphorylation of viral and cellular proteins that are essential for multiple stages of the viral lifecycle.[7][8] This inhibition disrupts CMV DNA replication, encapsidation, and the nuclear egress of viral capsids.[4][5] Because it does not target the DNA polymerase, maribavir remains active against CMV strains with mutations in the UL54 gene that confer resistance to **Foscarnet**. [5][8]



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Figure 1. Mechanisms of action for **Foscarnet** and maribavir.

Clinical Efficacy: Comparative Data from Clinical Trials

Direct head-to-head randomized controlled trials comparing **Foscarnet** and maribavir are limited. However, the Phase 3 SOLSTICE trial provides crucial comparative data, as **Foscarnet** was one of the investigator-assigned therapies (IAT) to which maribavir was compared. Additionally, a recent real-world retrospective study offers a direct comparison.

Efficacy Endpoint	Maribavir	Investigator-Assigned Therapy (IAT)*	Study
CMV Viremia Clearance at Week 8	55.7%	23.9%	SOLSTICE[9]
CMV Clearance & Symptom Control at Week 8 (Maintained through Week 16)	18.7%	10.3%	SOLSTICE[9]
CMV Infection Clearance (Real-World)	74.1% (20/27)	74.1% (20/27)	Retrospective Study[10][11]
Failure of Therapy (Persistent DNAemia)	Not Statistically Significant vs. Foscarnet (p=0.56)	-	Retrospective Study[10][11]

*Investigator-assigned therapy in the SOLSTICE trial included **Foscarnet**, ganciclovir, valganciclovir, or cidofovir.

In the pivotal SOLSTICE trial, maribavir demonstrated superior efficacy in achieving CMV viremia clearance at week 8 compared to IAT in patients with R/R CMV infection.[9][12] A significantly higher percentage of patients on maribavir achieved the primary endpoint.[9] Furthermore, a real-world retrospective study comparing 27 patients on maribavir with 27 on **Foscarnet** found no statistically significant difference in the rates of infection clearance or therapy failure due to persistent viremia.[10][11]

Safety and Tolerability: A Key Differentiator

The safety profiles of **Foscarnet** and maribavir differ substantially, with maribavir generally demonstrating a more favorable tolerability profile.

Adverse Event	Maribavir	Foscarnet	Study
Treatment Discontinuation due to Adverse Events	13.2%	31.9% (IAT)	SOLSTICE[9]
Acute Kidney Injury	8.5%	21.3%	SOLSTICE[9]
Neutropenia	9.4% (vs. valganciclovir/ganciclovir)	33.9% (valganciclovir/ganciclovir)	SOLSTICE[9]
Most Common Treatment-Emergent Adverse Event	Dysgeusia (Taste disturbance)	Nephrotoxicity, Electrolyte imbalances	[2][5][7][13]

Foscarnet is well-known for its potential for significant nephrotoxicity and electrolyte disturbances, including hypocalcemia and hypomagnesemia, which often necessitate hospitalization for administration and monitoring.[2][13] In the SOLSTICE trial, maribavir was associated with significantly lower rates of acute kidney injury compared to **Foscarnet**. [9] The most common adverse event associated with maribavir is dysgeusia (taste disturbance), which is generally considered manageable.[7] The lower rate of treatment discontinuation due to adverse events with maribavir in the SOLSTICE trial underscores its better tolerability.[9]

Resistance Profiles

Resistance to both **Foscarnet** and maribavir can emerge during therapy, and the genetic basis for resistance is distinct for each drug.

Foscarnet Resistance: Resistance to **Foscarnet** is conferred by mutations in the viral UL54 gene, which encodes the DNA polymerase.[14][15] These mutations typically cluster in specific domains of the polymerase.[14]

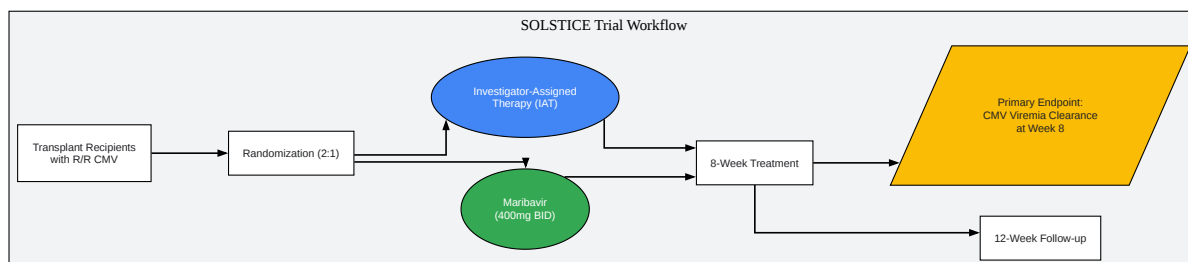
Maribavir Resistance: Maribavir resistance is primarily associated with mutations in the UL97 gene, which encodes the target protein kinase.[5][16] The most common resistance-associated mutations are T409M, H411Y, and C480F.[16][17] Some UL97 mutations, such as F342Y and C480F, can confer cross-resistance to both maribavir and ganciclovir/valganciclovir.[5][17][18] Emergence of maribavir resistance has been observed in patients who experience a rebound in CMV DNA levels while on therapy.[16]

A real-world retrospective study found no statistically significant difference in the development of antiviral resistance between maribavir and **Foscarnet** ($p=0.24$).[10][11] In this study, 5 out of 27 patients in the maribavir cohort and 3 out of 27 in the **Foscarnet** cohort developed resistance.[10][11]

Experimental Protocols

SOLSTICE Trial (NCT02931539) - Efficacy and Safety Assessment

- Study Design: A Phase 3, multicenter, randomized, open-label superiority trial.[9]
- Patient Population: Hematopoietic stem cell transplant (HSCT) or solid organ transplant (SOT) recipients with R/R CMV infection.[9]
- Intervention: Patients were randomized 2:1 to receive either maribavir (400 mg twice daily) or investigator-assigned therapy (IAT), which could include **Foscarnet**, ganciclovir, valganciclovir, or cidofovir, for an 8-week treatment period.[9]
- Primary Endpoint: Confirmed CMV viremia clearance at the end of week 8, defined as plasma CMV DNA concentration <137 IU/mL in two consecutive tests at least 5 days apart.[9][12]
- CMV DNA Quantification: Plasma CMV DNA levels were measured by a central laboratory.[19]
- Genotypic Resistance Testing: Baseline and post-treatment plasma samples were analyzed for mutations in the CMV UL97 and UL54 genes to determine genotypic resistance.[16][19]



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Figure 2. Simplified workflow of the SOLSTICE clinical trial.

Retrospective Real-World Study - Comparative Outcomes

- Study Design: A single-center retrospective cohort study.[11]
- Patient Population: SOT and HSCT recipients who received either maribavir or **Foscarnet** for a CMV infection episode.[11]
- Data Collection: Electronic medical records were reviewed to identify patients and collect data on clinical outcomes.[11]
- Outcomes Assessed: Clearance of CMV infection, failure of therapy (persistent DNAemia), and development of antiviral resistance.[10][11]

Conclusion

Maribavir represents a significant advancement in the management of R/R CMV infections. Its novel mechanism of action provides an effective treatment option for patients with **Foscarnet**-resistant CMV. Clinical trial and real-world data suggest that maribavir has comparable efficacy

to **Foscarnet** in clearing CMV viremia but boasts a markedly superior safety profile, with significantly less nephrotoxicity. While the emergence of resistance to maribavir is a clinical consideration, its overall tolerability and oral bioavailability present a compelling advantage over intravenously administered **Foscarnet**. For researchers and drug development professionals, the distinct mechanisms and resistance profiles of these two agents offer valuable insights into the ongoing development of novel anti-CMV therapeutics.

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